molecular formula C23H38O2 B021459 3,3-Dimethyl-15-phenylpentadecanoic acid CAS No. 104426-54-2

3,3-Dimethyl-15-phenylpentadecanoic acid

Cat. No.: B021459
CAS No.: 104426-54-2
M. Wt: 346.5 g/mol
InChI Key: IIXIPDOWHXYAKB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-15-phenylpentadecanoic acid is a branched long-chain fatty acid with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . This compound is of interest due to its unique structure, which includes a phenyl group and two methyl groups attached to the 3rd carbon of the pentadecanoic acid chain. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-15-phenylpentadecanoic acid typically involves the introduction of the phenyl group and the two methyl groups at specific positions on the pentadecanoic acid chain. One common method involves the alkylation of a suitable precursor with phenyl and methyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-15-phenylpentadecanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-15-phenylpentadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-15-phenylpentadecanoic acid, particularly in myocardial imaging, involves its metabolic behavior in the heart. The compound mimics natural fatty acids, which are the primary energy source for the myocardium. It is taken up by the heart cells and metabolized, allowing for imaging of myocardial function and health.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-15-phenylpentadecanoic acid is unique due to its specific structure, which combines a phenyl group and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,3-dimethyl-15-phenylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-23(2,20-22(24)25)19-15-10-8-6-4-3-5-7-9-12-16-21-17-13-11-14-18-21/h11,13-14,17-18H,3-10,12,15-16,19-20H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXIPDOWHXYAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371861
Record name 3,3-dimethyl-15-phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104426-54-2
Record name 3,3-dimethyl-15-phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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